molecular formula C10H11BrClNO B7847971 N-(3-Bromo-benzyl)-2-chloro-N-methyl-acetamide

N-(3-Bromo-benzyl)-2-chloro-N-methyl-acetamide

Cat. No.: B7847971
M. Wt: 276.56 g/mol
InChI Key: XGUBBOUIRLWGBJ-UHFFFAOYSA-N
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Description

N-(3-Bromo-benzyl)-2-chloro-N-methyl-acetamide: is an organic compound with a molecular formula of C10H11BrClNO This compound is characterized by the presence of a bromine atom on the benzyl group, a chlorine atom on the acetamide group, and a methyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of N-(3-Bromo-benzyl)-2-chloro-N-methyl-acetamide typically begins with 3-bromobenzyl chloride and N-methylacetamide.

    Reaction Conditions: The reaction involves the nucleophilic substitution of the chlorine atom in 3-bromobenzyl chloride by the nitrogen atom in N-methylacetamide. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process.

    Industrial Production Methods: On an industrial scale, the reaction can be performed in a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: N-(3-Bromo-benzyl)-2-chloro-N-methyl-acetamide can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be involved in oxidation-reduction reactions, particularly affecting the benzyl group or the acetamide moiety.

    Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis to yield the corresponding amine and carboxylic acid derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium carbonate, or other bases are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products:

    Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.

    Oxidation Products: Oxidized derivatives of the benzyl or acetamide groups.

    Reduction Products: Reduced forms of the benzyl or acetamide groups.

    Hydrolysis Products: Corresponding amine and carboxylic acid derivatives.

Scientific Research Applications

Chemistry:

    Intermediate in Synthesis: N-(3-Bromo-benzyl)-2-chloro-N-methyl-acetamide is used as an intermediate in the synthesis of more complex organic molecules.

    Reagent in Reactions: It serves as a reagent in various organic reactions, including substitution and coupling reactions.

Biology and Medicine:

Industry:

    Chemical Manufacturing: It is used in the production of specialty chemicals and as a building block for more complex industrial chemicals.

Mechanism of Action

Molecular Targets and Pathways:

    Enzyme Inhibition: The compound can act as an inhibitor of specific enzymes by binding to their active sites, thereby blocking their activity.

    Receptor Binding: It may interact with certain receptors on cell surfaces, modulating their activity and influencing cellular responses.

    Pathway Modulation: By affecting key enzymes or receptors, the compound can modulate various biochemical pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

    N-(3-Bromo-benzyl)-2-chloroacetamide: Similar structure but lacks the methyl group on the nitrogen atom.

    N-(3-Bromo-benzyl)-2-chloro-N-ethyl-acetamide: Similar structure with an ethyl group instead of a methyl group on the nitrogen atom.

    N-(3-Bromo-benzyl)-2-chloro-N-phenyl-acetamide: Similar structure with a phenyl group on the nitrogen atom.

Uniqueness:

    Substitution Pattern:

    Versatility: The compound’s ability to undergo various chemical reactions and its potential use in multiple fields, including medicinal chemistry and industrial processes, highlight its versatility.

Properties

IUPAC Name

N-[(3-bromophenyl)methyl]-2-chloro-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrClNO/c1-13(10(14)6-12)7-8-3-2-4-9(11)5-8/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGUBBOUIRLWGBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC(=CC=C1)Br)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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